molecular formula C21H21N5O3 B10912585 3-[5-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol

3-[5-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol

Cat. No.: B10912585
M. Wt: 391.4 g/mol
InChI Key: QLCPSGYXNRQUSI-UHFFFAOYSA-N
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Description

3-[5-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol is a complex organic compound featuring a pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Substitution Reactions:

    Nitration: The nitro group is introduced via nitration of the phenyl ring using concentrated nitric acid and sulfuric acid.

    Final Assembly: The final step involves coupling the substituted pyrazole with the phenol derivative under suitable conditions, often using a catalyst like palladium on carbon (Pd/C) in a hydrogenation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, forming quinones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, derivatives of this compound have shown potential as enzyme inhibitors and have been studied for their antimicrobial and anticancer properties. The presence of the nitrophenyl group is particularly significant in these biological activities.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 3-[5-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can participate in electron transfer reactions, influencing redox processes within cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazol-5-ol
  • 1-Ethyl-3-methyl-1H-pyrazol-5-amine
  • 4-Nitrophenyl-1H-pyrazole

Uniqueness

Compared to these similar compounds, 3-[5-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-YL]phenol is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the nitrophenyl and phenol groups, along with the substituted pyrazole ring, provides a versatile framework for various applications, distinguishing it from other pyrazole derivatives.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

3-[3-(1-ethyl-3-methylpyrazol-4-yl)-2-(4-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenol

InChI

InChI=1S/C21H21N5O3/c1-3-24-13-19(14(2)22-24)21-12-20(15-5-4-6-18(27)11-15)23-25(21)16-7-9-17(10-8-16)26(28)29/h4-11,13,21,27H,3,12H2,1-2H3

InChI Key

QLCPSGYXNRQUSI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)O

Origin of Product

United States

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